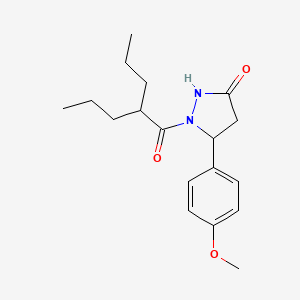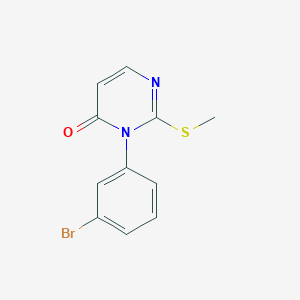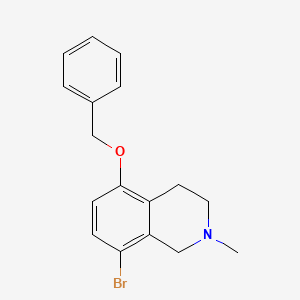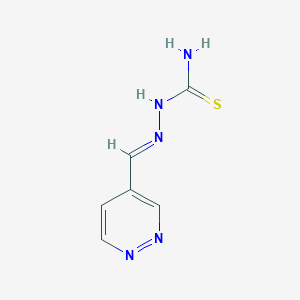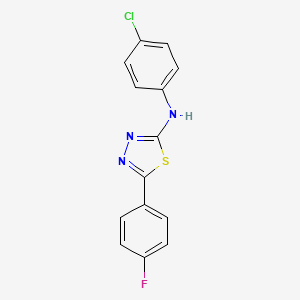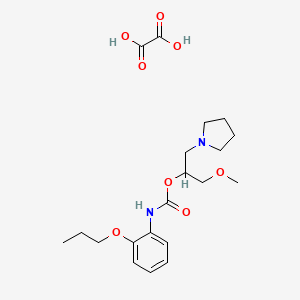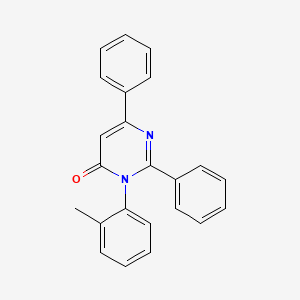![molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0](/img/structure/B12915635.png)
5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified tetrahydrofuran ring. It has significant applications in various fields, including medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Modification of the Tetrahydrofuran Ring: The tetrahydrofuran ring is modified by introducing the isobutyl(methyl)amino group. This step involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Chromatographic Purification: To ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme activities. It is often used in experiments involving DNA and RNA synthesis and repair.
Medicine
In medicine, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, as it can interfere with the replication of viral genomes and the proliferation of cancer cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical for developing new drugs and therapies.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It acts as a nucleoside analog, mimicking the natural nucleosides in DNA and RNA. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: Another nucleoside analog with a similar structure but different functional groups.
2’,3’-Dideoxyinosine: A nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Another antiviral nucleoside analog.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable compound in medicinal chemistry and therapeutic research.
Propriétés
Numéro CAS |
71802-67-0 |
|---|---|
Formule moléculaire |
C15H24N6O3 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
SRHCIMIFGKLYLE-SDBHATRESA-N |
SMILES isomérique |
CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
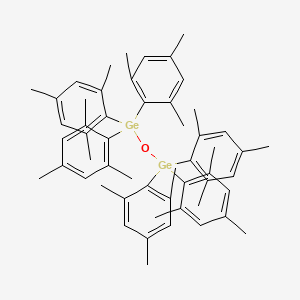
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
